

# Application Notes and Protocols for H-Met-OiPr Hydrochloride

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## Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: B554995

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This document provides detailed application notes and protocols for the handling and use of **H-Met-OiPr hydrochloride** (CAS No: 85391-05-5), a methionine derivative crucial in the synthesis of farnesyltransferase inhibitors for cancer research.[\[1\]](#)[\[2\]](#)

## Section 1: Chemical and Physical Properties

**H-Met-OiPr hydrochloride** is a white to off-white solid.[\[1\]](#) While specific experimental data for some physical properties are limited, the following table summarizes available information.

Property	Value	Source
CAS Number	85391-05-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> ClNO <sub>2</sub> S	[1][3]
Molecular Weight	227.75 g/mol	[1][3]
Appearance	Solid	[1]
Color	White to off-white	[1]
Purity	≥97%	[4][5]
Boiling Point	304.8 °C at 760 mmHg	[4]
Melting Point	No data available	[6]
Solubility	Soluble in DMSO (100 mg/mL) with ultrasonic assistance. Note: The product is hygroscopic, and newly opened DMSO is recommended.	[1]

## Section 2: Handling and Safety Precautions

As with any chemical reagent, proper safety protocols must be followed when handling **H-Met-OiPr hydrochloride**. While a specific safety data sheet (SDS) for this compound is not readily available, general precautions for handling amino acid derivatives and hydrochloride salts should be observed. The following recommendations are based on general laboratory safety principles and data from similar compounds.

### Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: Wear a laboratory coat and ensure exposed skin is covered.

## Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

## First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.

## Storage and Stability

- Short-term storage: Store at 4°C.[4]
- Long-term storage: For long-term stability, store as a powder at -20°C for up to 3 years.[1]
- In solvent: Store solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]
- Keep the container tightly closed in a dry and well-ventilated place. The compound is hygroscopic.[1]

## Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

## Section 3: Experimental Protocols

**H-Met-OiPr hydrochloride** is primarily used as a building block in the synthesis of peptidomimetics that act as farnesyltransferase inhibitors.[1][2] Below is a general protocol for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).

## General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for incorporating **H-Met-OiPr hydrochloride** into a peptide chain on a solid support. The specific choice of resin, coupling reagents, and deprotection conditions may need to be optimized based on the target peptide sequence.

Materials:

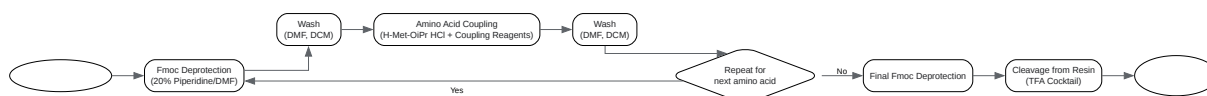
- **H-Met-OiPr hydrochloride**
- Fmoc-protected amino acids
- Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Base (e.g., DIPEA, NMM)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O)
- Washing solvents (DMF, DCM, MeOH)

Procedure:

- **Resin Swelling:** Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
- **Washing:** Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
- **Amino Acid Coupling:** a. In a separate vial, dissolve the next Fmoc-protected amino acid (or **H-Met-OiPr hydrochloride** for its incorporation) and coupling reagents in DMF. b. Add a base (e.g., DIPEA) to neutralize the hydrochloride salt of **H-Met-OiPr hydrochloride** and to

activate the coupling reaction. c. Add the activated amino acid solution to the resin and agitate for the recommended time (typically 1-2 hours).

- **Washing:** Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- **Repeat:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
- **Final Deprotection:** After the final amino acid has been coupled, perform a final Fmoc deprotection.
- **Cleavage and Deprotection:** Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the crude peptide in cold ether, and then purify by reverse-phase HPLC.



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General workflow for solid-phase peptide synthesis incorporating **H-Met-OiPr hydrochloride**.

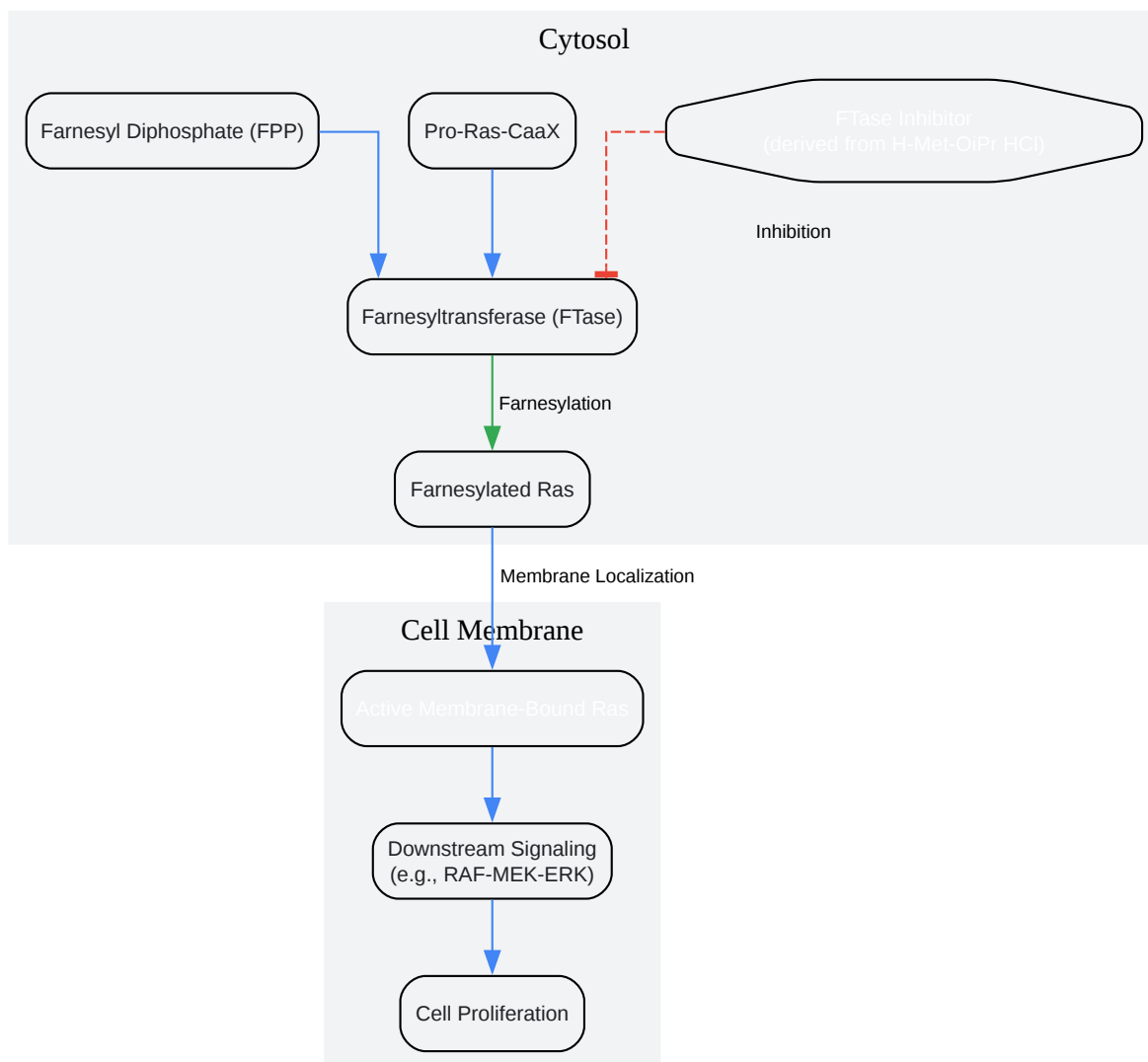
## Section 4: Application in Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within a "CaaX" motif of certain proteins, including the Ras family of small GTPases.<sup>[7]</sup> This post-translational modification, known as farnesylation, is crucial for localizing these proteins to the cell membrane, a prerequisite for their signaling function.<sup>[7][8]</sup> Aberrant Ras signaling is implicated in approximately 30% of human cancers, making FTase a compelling target for anti-cancer drug development.<sup>[9]</sup>

**H-Met-OiPr hydrochloride** serves as a precursor for the methionine residue in peptidomimetic inhibitors that target the CaaX binding site of FTase.<sup>[1][2]</sup> By mimicking the natural substrate, these inhibitors competitively block the farnesylation of Ras, thereby disrupting its oncogenic signaling cascade.

## Farnesyltransferase Signaling Pathway

The following diagram illustrates the role of farnesyltransferase in the Ras signaling pathway and the mechanism of its inhibition.



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The farnesyltransferase pathway and its inhibition.

## Section 5: Toxicological Information

Specific toxicological data for **H-Met-OiPr hydrochloride**, such as LD50 or LC50 values, are not currently available. However, based on the general properties of hydrochloride salts of

amino acid derivatives, the following potential hazards should be considered:

- Acute Oral Toxicity: May be harmful if swallowed.
- Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
- Eye Irritation: May cause serious eye irritation.
- Inhalation: May cause respiratory tract irritation.

It is imperative to handle this compound with care and to use appropriate personal protective equipment to minimize exposure. In the absence of specific data, researchers should treat this compound as potentially hazardous.

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